N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.
Medicine: Explored for its potential anticancer and antimicrobial properties. Studies have shown that Schiff bases can exhibit significant biological activity.
Mechanism of Action
The mechanism by which N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The azomethine group (C=N) is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 3,4-Dimethoxyphenethylamine
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both quinoline and hydrazide moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-30-23-13-12-17(14-24(23)31-2)16-26-28-25(29)20-15-22(18-8-4-3-5-9-18)27-21-11-7-6-10-19(20)21/h3-16H,1-2H3,(H,28,29)/b26-16+ |
InChI Key |
JUVATPPZEIQMEI-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.